molecular formula C12H11NO B129670 3-Phenoxyaniline CAS No. 3586-12-7

3-Phenoxyaniline

Cat. No. B129670
CAS RN: 3586-12-7
M. Wt: 185.22 g/mol
InChI Key: UCSYVYFGMFODMY-UHFFFAOYSA-N
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Description

3-Phenoxyaniline, also known as 3-Aminophenyl phenyl ether, is a chemical compound with the linear formula C6H5OC6H4NH2 . It has been used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . It is also used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions .


Synthesis Analysis

The synthesis of 3-Phenoxyaniline involves a reaction with 1-Butylimidazole, potassium carbonate, and copper (I) chloride in o-xylene at 140°C for 20 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 3-Phenoxyaniline is C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .


Chemical Reactions Analysis

3-Phenoxyaniline was used in the preparation of 4-phenoxyaniline-3′-bromopropionamide . It is also used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions .


Physical And Chemical Properties Analysis

3-Phenoxyaniline is a solid substance . It has a boiling point of 329-330°C and a melting point of 41-44°C . It is slightly soluble in water .

Scientific Research Applications

Summary of the Application

3-Phenoxyaniline is used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . The HIV gp120 envelope protein binds directly to CD4, and this interaction is a prerequisite for viral entry . gp120 also binds to α4β7, an integrin that is expressed on a subset of memory CD4+ T cells . HIV tropisms for CD4+ T cells and gut tissues are central features of HIV pathogenesis .

Results or Outcomes

The results indicate that the specificities of gp120 for CD4 and α4β7 are interrelated, suggesting that selective pressures which produced a CD4 tropic virus that replicates in gut tissues are linked to a dynamic interaction between these two receptors .

2. Preparation of 4-phenoxyaniline-3′-bromopropionamide

Summary of the Application

3-Phenoxyaniline is used in the preparation of 4-phenoxyaniline-3′-bromopropionamide .

Safety And Hazards

3-Phenoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSYVYFGMFODMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063092
Record name Benzenamine, 3-phenoxy-
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyaniline

CAS RN

3586-12-7
Record name 3-Phenoxybenzenamine
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Record name 3-Phenoxybenzenamine
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Record name 3-Phenoxyaniline
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Record name Benzenamine, 3-phenoxy-
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Record name 3-phenoxyaniline
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Record name 3-PHENOXYBENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
MJ McKay, M Castaneda, S Catania, KA Charles… - … of Chromatography B, 2023 - Elsevier
… aniline analogues (3-phenoxyaniline and 4-… 3-phenoxyaniline and 4-(benzyloxy)aniline compared to aniline. We developed a facile SCFA derivatization method using 3-phenoxyaniline …
Number of citations: 3 www.sciencedirect.com
A Zaouak, F Matoussi, M Dachraoui - International Journal of …, 2011 - hindawi.com
… A detailed study by cyclic voltammetry and exhaustive electrolysis is carried out for the anodic oxidation of 2-Chloro-6-nitro-3-phenoxyaniline (aclonifen) and shows that the major …
Number of citations: 8 www.hindawi.com
RC Durley, ML Grapperhaus, BS Hickory… - Journal of medicinal …, 2002 - ACS Publications
… High inhibitory potency was also associated with 3-ether moieties in the aniline ring, and the highest potencies were exhibited by 3-phenoxyaniline analogues. Activity was substantially …
Number of citations: 41 pubs.acs.org
S Priya, A Murali, S Mohan, A Lakshminarayanan… - Nanoscale …, 2023 - pubs.rsc.org
… 0.25 g of 3-phenoxyaniline-based initiator was dissolved in 5 mL of tetrahydrofuran (THF) and 2 mg of degassed Cu(0) powder was added into the above mixture. The mixture was …
Number of citations: 4 pubs.rsc.org
GO Erguven, H Bayhan, B Ikizoglu, S levent Kuzu… - academia.edu
… In this study, laboratory campaigns were done to determine the removal efficiency of Aclonifen (2-chloro6-nitro-3-phenoxyaniline). This compound is widely used during weed activity in …
Number of citations: 0 www.academia.edu
B Riegel, GR Lappin, BH Adelson… - Journal of the …, 1946 - ACS Publications
… 7-position has been assigned to the phenoxy group in those quinolines made from 3-phenoxyaniline and to the chloro group in those quinolines derived from 3-chloro-4-…
Number of citations: 107 pubs.acs.org
M Trevisan, E Capri, A Cella, G Errera… - Toxicological & …, 1999 - Taylor & Francis
… Aclonifen (2-chloro-6-nitro-3-phenoxyaniline - trademark Challenge ®) is a herbicide of the diphenylether family, used in pre-emergence residual control of blackgrass and broad-…
Number of citations: 11 www.tandfonline.com
RO Clinton, CM Suter - Journal of the American Chemical Society, 1947 - ACS Publications
… of 3phenoxyaniline and 1100 ml. of methylene chloride was refluxed for twenty-four hours under a water separator, after which period 27.7 ml. of water had separated and the reaction …
Number of citations: 9 pubs.acs.org
EJ Reinhard, JL Wang, RC Durley… - Journal of medicinal …, 2003 - ACS Publications
… Since the 3-phenoxyaniline moiety provided an important contribution to the potency of 1, 26 we became interested in chemical approaches that could quickly explore modifications to …
Number of citations: 57 pubs.acs.org
MA Massa, DP Spangler, RC Durley, BS Hickory… - Bioorganic & medicinal …, 2001 - Elsevier
… : an appropriately substituted benzaldehyde, 3-phenoxyaniline, and commercially available 1,… Reductive amination of the benzaldehydes with 3-phenoxyaniline provided the secondary …
Number of citations: 70 www.sciencedirect.com

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